7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol is a complex organic compound that combines bicyclic and quinoline structures. This compound is classified under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. The specific structure of this compound suggests potential applications in medicinal chemistry and organic synthesis.
The synthesis of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol can be approached through several methods, typically involving the formation of the bicyclic structure followed by its attachment to the quinoline moiety.
The molecular structure of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol can be described in terms of its components:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₅N₁O |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol |
| SMILES | C1=CC=C(C2CC1C=C2)C=CN=CC=C3C=CC=CC3=O |
The compound features a bicyclic structure fused to a quinoline ring, which contributes to its unique chemical properties.
The reactivity of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol can be explored through various chemical reactions:
The mechanism of action for compounds like 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol often involves:
The physical and chemical properties of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Appearance | Solid or liquid depending on purity |
| Melting Point | Not specified in available literature |
| Solubility | Soluble in organic solvents like ethanol |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Moderate; reacts with strong acids and bases |
The potential applications of 7-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)quinolin-8-ol span various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: